2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

CRTh2 antagonist DP2 receptor binding affinity

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6) is a synthetic small-molecule indole-1-acetic acid derivative belonging to the 3-arylsulfonyl-indole class. It functions as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2, also designated DP2 or GPR44), a G-protein-coupled receptor implicated in allergic inflammation.

Molecular Formula C18H16ClNO4S
Molecular Weight 377.8 g/mol
CAS No. 646514-95-6
Cat. No. B12597768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid
CAS646514-95-6
Molecular FormulaC18H16ClNO4S
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC(=CC=C3)Cl)C)CC(=O)O
InChIInChI=1S/C18H16ClNO4S/c1-11-6-7-16-15(8-11)18(12(2)20(16)10-17(21)22)25(23,24)14-5-3-4-13(19)9-14/h3-9H,10H2,1-2H3,(H,21,22)
InChIKeyJFCZSBJDIZUXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6): Chemical Identity and Pharmacological Classification


2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6) is a synthetic small-molecule indole-1-acetic acid derivative belonging to the 3-arylsulfonyl-indole class. It functions as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2, also designated DP2 or GPR44), a G-protein-coupled receptor implicated in allergic inflammation [1][2]. The compound is disclosed within the AstraZeneca patent family (EP1551802B1 / WO2004/106302) covering substituted indole-3-sulphur derivatives for respiratory disease treatment [3]. Its molecular formula is C18H16ClNO4S (MW: 377.85), featuring a 3-chlorophenylsulfonyl group at the indole 3-position, methyl groups at indole positions 2 and 5, and an acetic acid moiety at N-1 [4].

Why Generic Substitution of Indole-1-Acetic Acid CRTh2 Antagonists Is Not Defensible for 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6)


Within the indole-1-acetic acid CRTh2/DP2 antagonist class, receptor binding affinity, functional potency, and off-target liability profiles are exquisitely sensitive to the regiochemistry and electronic character of the 3-arylsulfonyl substituent [1]. Published structure-activity relationship (SAR) data demonstrate that the position of the chlorine atom on the phenylsulfonyl ring—whether meta (3-chloro, as in CAS 646514-95-6), para (4-chloro, CAS 646514-29-6), or ortho (2-chloro, CAS 646514-91-2)—directly modulates hCRTH2 binding affinity [2]. Furthermore, the sulfonyl linker (SO2) at the indole 3-position confers distinct metabolic stability and CYP450 inhibition profiles compared to thioether (S-linked) analogs such as the clinical candidate AZD1981 [1][3]. Generic interchange among regioisomers or linker variants without confirmatory head-to-head data therefore carries material risk of altered target engagement, unpredictable selectivity, and divergent ADME behavior.

Quantitative Differentiation Evidence for 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6) vs. Closest Analogs


hCRTH2/DP2 Receptor Binding Affinity of CAS 646514-95-6 (meta-Chloro) vs. AZD1981 (para-Chloro Thioether Clinical Candidate)

CAS 646514-95-6 exhibits a pIC50 of 7.1 (IC50 ≈ 79 nM) against the human DP2/CRTh2 receptor as curated in ChEMBL from the primary medicinal chemistry literature [1]. This places its binding potency approximately 20-fold weaker than the para-chloro thioether clinical candidate AZD1981, which demonstrates a pIC50 of 8.4 (IC50 = 4 nM) in recombinant human DP2 radioligand binding assays [2]. The potency difference is consistent with the established SAR finding that replacing the 3-thioether linker in AZD1981 with a 3-sulfonyl group can reduce CRTh2 affinity, while the meta-chloro orientation on the phenyl ring may further attenuate binding compared to the para-chloro configuration [3].

CRTh2 antagonist DP2 receptor binding affinity allergic inflammation

Regioisomeric Differentiation: Meta-Chloro (CAS 646514-95-6) vs. Para-Chloro (CAS 646514-29-6) Phenylsulfonyl Substitution Pattern

The target compound bears a 3-chlorophenylsulfonyl (meta-chloro) substituent, distinguishing it from the 4-chlorophenylsulfonyl (para-chloro) regioisomer (CAS 646514-29-6) [1]. Published SAR on the structurally related indole-1-sulfonyl-3-acetic acid series demonstrates that moving the electron-withdrawing chloro substituent from the para to the meta position reduces hCRTH2 receptor binding affinity. Specifically, Armer et al. (2005) reported that meta-substituted analogue 10f showed reduced affinity relative to para-chloro analogue 10a (Ki = 29 nM), with the authors noting: 'When the electron-withdrawing group is present at the meta position, affinity for hCRTH2 is reduced' [2]. Both regioisomers are explicitly disclosed in EP1551802B1 as CRTh2 antagonists for respiratory indications, but quantitative head-to-head binding data for these specific 2,5-dimethyl-indole-1-acetic acid regioisomers is not publicly available [1].

regioisomer SAR chlorophenyl sulfonyl CRTh2 antagonist meta vs. para substitution

Sulfonyl Linker Differentiation: CAS 646514-95-6 (SO2) vs. Thioether-Linked Indole CRTh2 Antagonists

CAS 646514-95-6 features a sulfonyl (SO2) linker between the indole 3-position and the chlorophenyl ring, in contrast to the thioether (S) linker found in the clinical candidate AZD1981 [1][2]. The Luker et al. (2011) optimization program explicitly identified that the sulfonyl series required 'maintenance of high CRTh2 potency whilst achieving a concomitant reduction in rates of metabolism, removal of CYP P450 inhibition and minimization of aldose reductase and aldehyde reductase activity' [1]. The sulfonyl oxidation state alters the electron density at the indole 3-position, impacts the conformational preferences of the aryl ring, and modulates metabolic vulnerability—all factors that differentiate the sulfonyl sub-series from thioether analogs in terms of ADME and off-target liability profiles [1][3].

sulfonyl linker thioether linker metabolic stability CYP450 inhibition CRTh2 antagonist

Indole Core Substitution Pattern: 2,5-Dimethyl vs. Alternative Indole Alkylation in CRTh2 Antagonist Series

CAS 646514-95-6 incorporates a 2,5-dimethyl substitution pattern on the indole core, distinguishing it from 2-methyl-only indole acetic acid derivatives prevalent in the CRTh2 antagonist literature. The 5-methyl substituent is expected to block a potential site of oxidative metabolism on the indole benzene ring, while the 2-methyl group is a conserved feature across most potent CRTh2 antagonists in this class [1][2]. The patent specification discloses this compound alongside the 2,5-dimethyl-3-(4-chlorophenylsulfonyl) analog (CAS 646514-29-6) and the des-5-methyl comparator 2-[3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid, indicating that the 5-methyl substitution was explicitly explored as a structural variable within the same patent family [1].

indole substitution 2,5-dimethylindole CRTh2 SAR metabolic stability

Validated Application Scenarios for 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CAS 646514-95-6) Based on Available Evidence


CRTh2/DP2 Receptor Pharmacology Studies Requiring a Meta-Chloro Sulfonyl Probe with Defined Intermediate Potency

CAS 646514-95-6 serves as a structurally authenticated CRTh2/DP2 antagonist with a ChEMBL-curated pIC50 of 7.1 (~79 nM), providing a well-characterized probe for receptor binding and functional assays [1]. Its intermediate potency (~20-fold weaker than the clinical candidate AZD1981) makes it suitable for assay systems where full receptor blockade is undesirable, such as partial antagonism studies or PGD2 stimulus-response curve-shift experiments [2]. The meta-chloro substitution provides a distinct pharmacophoric feature for computational docking and QSAR model refinement.

Regioisomeric SAR Libraries for Chlorophenylsulfonyl Indole Acetic Acid Optimization

CAS 646514-95-6 (meta-3-chloro) can be procured alongside its para-chloro (CAS 646514-29-6) and ortho-chloro (CAS 646514-91-2) regioisomers, all disclosed within EP1551802B1, to construct a systematic regioisomeric SAR panel [1][2]. Published class-level SAR from the Armer et al. (2005) indole-1-sulfonyl-3-acetic acid series demonstrates that chloro position on the phenyl ring modulates hCRTH2 affinity, providing a validated rationale for regioisomeric comparison studies that can map the chlorine position tolerance of the CRTh2 orthosteric binding pocket [3].

Linker Chemistry Comparison Studies: Sulfonyl vs. Thioether CRTh2 Antagonist Profiling

The sulfonyl (SO2) linker in CAS 646514-95-6 distinguishes it from thioether-linked clinical candidates such as AZD1981. The Luker et al. (2011) optimization program explicitly identified differential metabolic stability and CYP450 inhibition profiles between sulfonyl and thioether sub-series [1]. Researchers comparing CAS 646514-95-6 with thioether analogs can investigate the impact of sulfur oxidation state at the indole 3-position on in vitro ADME parameters, CYP450 time-dependent inhibition, and aldose/aldehyde reductase off-target activity—all factors highlighted as critical differentiators during the AZD1981 discovery program [1][2].

Reference Compound for Analytical Method Development and Impurity Profiling in Indole Acetic Acid CRTh2 Antagonist Programs

CAS 646514-95-6, with its well-defined molecular formula (C18H16ClNO4S, MW: 377.85) and authenticated structural identity in ChEMBL (CHEMBL1917452), can serve as a reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical analysis workflows targeting the indole-1-acetic acid CRTh2 antagonist class [1][2]. Its distinct chromatographic properties relative to regioisomeric analogs enable its use as a system suitability marker in separation method validation.

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